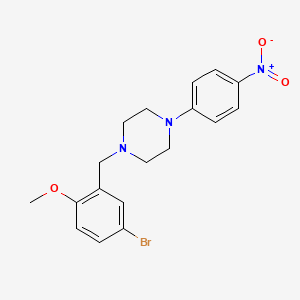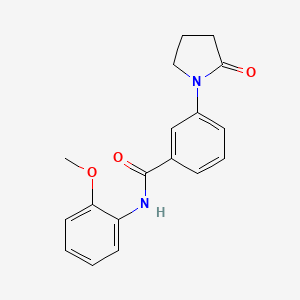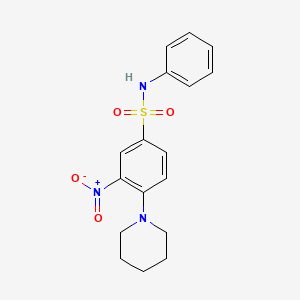![molecular formula C21H22N6O B4933239 1-(3-phenyl-2-propen-1-yl)-4-[2-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B4933239.png)
1-(3-phenyl-2-propen-1-yl)-4-[2-(1H-tetrazol-1-yl)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-phenyl-2-propen-1-yl)-4-[2-(1H-tetrazol-1-yl)benzoyl]piperazine, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cellular signaling pathways. In
Mécanisme D'action
TAK-659 works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in cellular signaling pathways that play a crucial role in the growth and survival of cancer cells and the development of autoimmune disorders. By inhibiting these enzymes, TAK-659 disrupts these signaling pathways, leading to the inhibition of cancer cell growth and the reduction of inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied in preclinical studies. TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune disorders. TAK-659 also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of TAK-659 for lab experiments include its high purity and yield, favorable pharmacokinetic profile, and potential therapeutic applications in various diseases. However, there are also limitations to using TAK-659 in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Orientations Futures
There are several future directions for the research and development of TAK-659. One potential area of focus is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another area of focus is the further exploration of the therapeutic potential of TAK-659 in various diseases, including cancer and autoimmune disorders. Additionally, the development of TAK-659 as a combination therapy with other drugs may increase its efficacy in treating these diseases. Overall, TAK-659 shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that begins with the preparation of the key intermediate, 1-phenyl-3-(piperidin-4-yl)prop-2-en-1-one. This intermediate is then reacted with 2-(1H-tetrazol-1-yl)benzoic acid to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to produce high yields of the pure compound, making it suitable for further research and development.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. TAK-659 has also been shown to be effective in treating autoimmune disorders such as lupus and rheumatoid arthritis.
Propriétés
IUPAC Name |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c28-21(19-10-4-5-11-20(19)27-17-22-23-24-27)26-15-13-25(14-16-26)12-6-9-18-7-2-1-3-8-18/h1-11,17H,12-16H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJQHBVFWJPUIY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4933164.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4933169.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4933176.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4933178.png)
![1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B4933185.png)


![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B4933208.png)

![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933222.png)
![N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B4933233.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4933242.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4933257.png)
